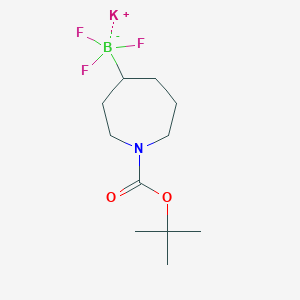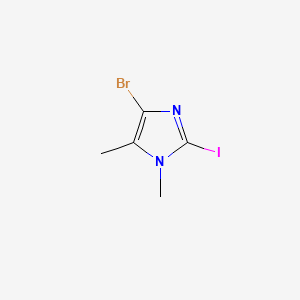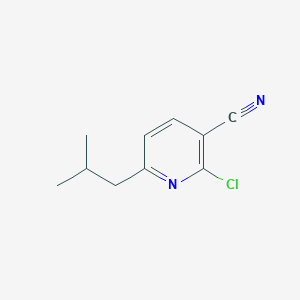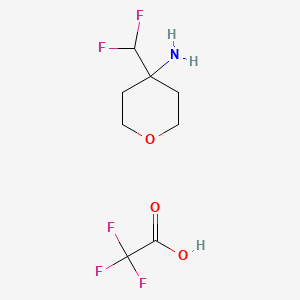
4-(Difluoromethyl)oxan-4-amine,trifluoroaceticacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Difluoromethyl)oxan-4-amine, trifluoroacetic acid is a compound that combines the properties of both difluoromethyl and trifluoroacetic acid groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for difluoromethylation is the use of difluorocarbene reagents, which can be generated in situ from precursors such as chlorodifluoromethane (ClCF2H) under basic conditions . The reaction conditions often involve the use of a base such as potassium tert-butoxide (KOtBu) and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using metal-based catalysts to transfer the CF2H group to the desired substrate . The trifluoroacetic acid component can be introduced through a subsequent reaction with trifluoroacetic anhydride or trifluoroacetyl chloride.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Difluoromethyl)oxan-4-amine, trifluoroacetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroacetic acid group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of difluoromethyl oxan-4-one.
Reduction: Formation of difluoromethyl oxan-4-amine.
Substitution: Formation of substituted oxan-4-amine derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Difluoromethyl)oxan-4-amine, trifluoroacetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including potential use as an enzyme inhibitor.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(difluoromethyl)oxan-4-amine, trifluoroacetic acid involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity to these targets by forming strong hydrogen bonds and electrostatic interactions. The trifluoroacetic acid group can further modulate the compound’s physicochemical properties, such as its acidity and lipophilicity, affecting its overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Difluoromethyl)tetrahydro-2H-pyran-4-amine: Similar structure but lacks the trifluoroacetic acid group.
Trifluoroacetic acid derivatives: Compounds that contain the trifluoroacetic acid group but differ in the other substituents.
Uniqueness
4-(Difluoromethyl)oxan-4-amine, trifluoroacetic acid is unique due to the presence of both difluoromethyl and trifluoroacetic acid groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Eigenschaften
Molekularformel |
C8H12F5NO3 |
|---|---|
Molekulargewicht |
265.18 g/mol |
IUPAC-Name |
4-(difluoromethyl)oxan-4-amine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H11F2NO.C2HF3O2/c7-5(8)6(9)1-3-10-4-2-6;3-2(4,5)1(6)7/h5H,1-4,9H2;(H,6,7) |
InChI-Schlüssel |
AROZNRVOEWXHKK-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC1(C(F)F)N.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


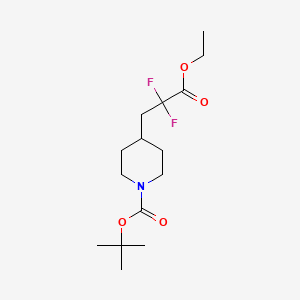
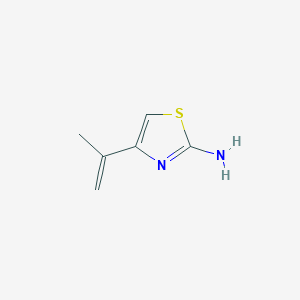
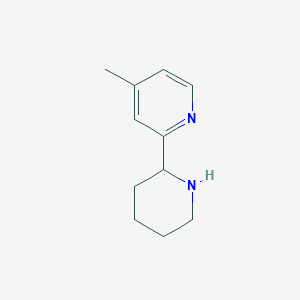
![Tert-butyl4-[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]-1,4-diazepane-1-carboxylate](/img/structure/B13571122.png)
![2-[(2-chloro-3-methylquinolin-6-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13571126.png)
![2-[(3-Fluoropropyl)(methyl)amino]ethan-1-ol](/img/structure/B13571134.png)
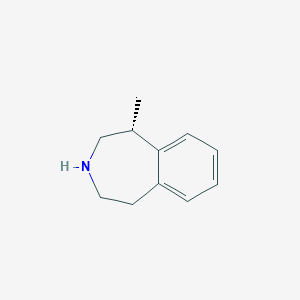
![tert-butyl N-[(1S)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate](/img/structure/B13571143.png)
